5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

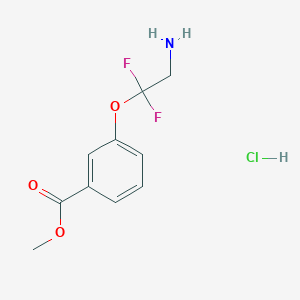

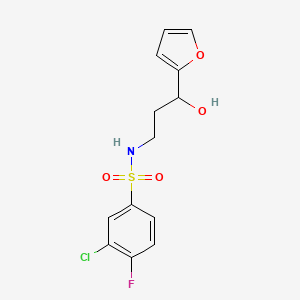

“5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” is a chemical compound with the molecular formula C18H17NO3 . It is a quinoline derivative, which is a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains methoxy groups at the 5th and 8th positions and a methoxyphenyl group at the 2nd position .科学的研究の応用

Anticorrosive Materials

Quinoline derivatives, including those with methoxy groups, are recognized for their effectiveness as anticorrosive agents. These compounds exhibit strong affinity for metallic surfaces, forming stable chelating complexes that prevent corrosion. This application is vital in extending the lifespan of metal-based structures and components across various industries, including construction and manufacturing (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Applications

Quinoline and its derivatives have been explored for their therapeutic potential, particularly in cancer and malaria treatment. Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects, underscores their significance in drug development. The versatility of the quinoline scaffold has made it a target for new chemotherapeutic agents, with many quinoline-based compounds undergoing clinical investigation (Hussaini, 2016).

Photocatalytic Degradation

The quinoline structure is also instrumental in the photocatalytic degradation of pollutants. Studies have shown that quinoline compounds can be degraded through photocatalysis, contributing to environmental remediation efforts. This application is crucial for reducing the ecological footprint of quinoline and its derivatives, which can be toxic and persistent in the environment (Pichat, 1997).

Anticancer Drug Design

Quinoline-based compounds have a significant impact on anticancer drug development. Their ability to interfere with cellular processes such as growth inhibition, apoptosis, and angiogenesis makes them valuable in designing new therapeutic agents for cancer treatment. The quinoline moiety offers a flexible platform for drug discovery, leading to the development of compounds with enhanced efficacy and reduced toxicity (Musioł, 2017).

Biomedical Research

Quinoline derivatives are extensively studied for their biomedical applications, including their role as building blocks in bioactive molecules. Their incorporation into therapeutic agents against various diseases highlights the chemical diversity and biological relevance of quinoline-based compounds. The ongoing research into their pharmacological activities continues to uncover new potential applications, underscoring the importance of quinoline in medicinal chemistry and drug development (Irfan et al., 2021).

作用機序

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and proteins .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by factors such as molecular structure, formulation, route of administration, and individual patient characteristics .

Result of Action

Quinoline derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. These factors can include temperature, pH, presence of other substances, and specific conditions within the body .

特性

IUPAC Name |

5,8-dimethoxy-2-(4-methoxyphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVCMVEJBCIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)